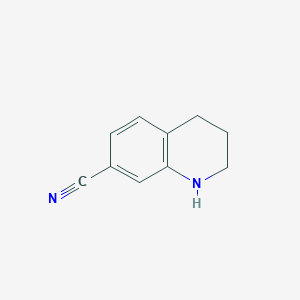

1,2,3,4-Tetrahydroquinoline-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydroquinoline-7-carbonitrile is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This transformation is critical for generating pharmacologically relevant intermediates.

-

Acidic Hydrolysis : Reaction with concentrated HCl (6M) at reflux (110°C) for 12–24 hours yields 1,2,3,4-tetrahydroquinoline-7-carboxylic acid with >85% efficiency.

-

Basic Hydrolysis : Using NaOH (40% aqueous) at 80°C for 8 hours produces the corresponding carboxylate salt, which can be acidified to the free acid.

Key Data :

| Condition | Reagent | Temperature | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Acidic | HCl (6M) | 110°C | 24 | Tetrahydroquinoline-7-carboxylic acid | 85–90 |

| Basic | NaOH (40%) | 80°C | 8 | Sodium carboxylate intermediate | 75–80 |

Reduction Reactions

The nitrile group and the tetrahydroquinoline core participate in selective reductions:

-

Nitrile to Amine : Catalytic hydrogenation (H₂, 50 psi) over Raney Ni at 80°C reduces the nitrile to a primary amine, forming 7-aminomethyl-1,2,3,4-tetrahydroquinoline (70–75% yield).

-

Ring Saturation : Further hydrogenation with Pd/C (10% wt) under high pressure (100 psi) saturates the aromatic ring, yielding decahydroquinoline-7-carbonitrile (60% yield).

Mechanistic Insight :

The nitrile group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks during hydrolysis or reductions .

Nucleophilic Substitution

The nitrile group participates in nucleophilic additions:

-

Grignard Reagents : Reaction with RMgX (e.g., MeMgBr) forms ketones after acidic workup.

-

Ammonia : Treatment with NH₃ in ethanol yields 7-carbamimidoyl-1,2,3,4-tetrahydroquinoline .

Electrophilic Aromatic Substitution

The electron-rich tetrahydroquinoline ring undergoes regioselective electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 5- and 8-positions .

-

Sulfonation : Oleum (20% SO₃) at 50°C produces sulfonic acid derivatives .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing polycyclic systems:

-

Pictet-Spengler Reaction : Condensation with aldehydes (e.g., formaldehyde) under acidic conditions forms tetrahydroisoquinoline-fused derivatives (65–80% yield) .

-

Intramolecular Cyclization : Heating with POCl₃ promotes cyclization to pyrrolo[3,4-c]quinoline systems .

Example Reaction Pathway :

-

Knoevenagel Condensation : Reaction with malononitrile forms intermediate α,β-unsaturated nitriles .

-

Michael Addition : Attack by nucleophiles (e.g., amines) generates substituted tetrahydroquinolines .

Oxidation Reactions

-

Nitrile Oxidation : Using KMnO₄ in acidic conditions oxidizes the nitrile to a carboxylic acid (see Section 1).

-

Ring Oxidation : RuO₄ selectively oxidizes the tetrahydroquinoline ring to a quinoline derivative, yielding 7-cyanoquinoline (55–60% yield).

Comparative Reactivity with Analogues

| Reaction Type | Tetrahydroquinoline-7-carbonitrile | Tetrahydroquinoline-7-carboxylic Acid |

|---|---|---|

| Hydrolysis Rate | Fast (24 h) | N/A |

| Reduction Efficiency | High (70–75%) | Moderate (50–60%) |

| Electrophilic Sites | 5-, 8-positions | 5-, 8-positions |

Scientific Research Applications

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-7-carbonitrile derivatives have shown potential in various scientific research applications.

Drug Discovery The compound is valuable in drug discovery, material synthesis, and catalysis. Its unique structure allows for modifications that can lead to the development of new therapeutics targeting specific diseases. Researchers are exploring structure-activity relationships (SAR) to optimize the biological activity of its derivatives.

Antimicrobial Activity Tetrahydroquinoline-7-carbonitrile (THQCN) and its derivatives exhibit significant antimicrobial properties. Studies suggest that compounds with similar structures are active against various pathogens, including bacteria and fungi. The carbonitrile group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against resistant strains.

Anticancer Properties Research indicates that THQCN may have anticancer properties. Tetrahydroquinoline structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves modulating signaling pathways associated with cell proliferation and survival. Studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives, including THQ, and can inhibit NF-κB transcriptional activity, which is crucial in cancer cell proliferation and survival. Specific derivatives exhibited potent cytotoxicity against various human cancer cell lines such as NCI-H23 and MDA-MB-231, with IC50 values ranging from 0.292 μM to 0.889 μM.

Anti-inflammatory Effects Tetrahydroquinolines are effective inhibitors of inflammatory pathways. The compound's ability to inhibit NF-κB is particularly noteworthy, as this pathway is often activated in inflammatory conditions. In vitro studies have shown that THQ derivatives can significantly reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

Neuroprotective Effects The neuroprotective potential of THQCN has been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Compounds in this class are thought to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thus preserving cognitive function.

Synthetic Intermediate THQCN serves as a valuable synthetic intermediate in the production of various pharmaceuticals. It can be used in synthesizing other bioactive compounds through chemical transformations, including cyclization and functional group modifications. This versatility makes it a crucial component in medicinal chemistry.

Cosmetics Cationic 7-amino-1,2,3,4-tetrahydroquinolines can be used in cosmetic dyeing compositions for keratin fibers such as hair . These compositions exhibit low selectivity and effectively resist adverse effects . Heterocyclic couplers also exhibit high solubility, allowing satisfactory color uptake .

Case Studies

Anticancer Activity A study tested various synthesized derivatives of tetrahydroquinoline against the MCF-7 cell line.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma, which plays a role in the regulation of immune responses and inflammation . The compound’s ability to inhibit this receptor makes it a potential therapeutic agent for autoimmune diseases and certain cancers.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the nitrile group.

Quinoline: An oxidized form of tetrahydroquinoline with a fully aromatic structure.

Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

Uniqueness: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile is unique due to the presence of the nitrile group at the 7th position, which enhances its chemical reactivity and potential for diverse applications. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its specific biological activities and synthetic utility .

Biological Activity

1,2,3,4-Tetrahydroquinoline-7-carbonitrile (THQCN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

1,2,3,4-Tetrahydroquinolines (THQs), including THQCN, exhibit a range of biological activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The structural framework of THQs allows for various modifications that can enhance their pharmacological properties.

1. Anticancer Activity

Research indicates that THQCN derivatives possess significant anticancer properties. A study highlighted the inhibitory effects of THQ derivatives on histone deacetylases (HDACs), which play a crucial role in cancer progression. Some derivatives demonstrated IC50 values lower than the reference drug Vorinostat, suggesting promising potential as HDAC inhibitors .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 13a | 0.58 | Better than Vorinostat (1.48 µM) |

| 7d | 1.00 | Better than Vorinostat |

| 8l | 1.06 | Better than Vorinostat |

| 7i | 1.17 | Better than Vorinostat |

| 7a | 1.29 | Better than Vorinostat |

2. Anti-inflammatory Effects

THQCN has also been studied for its anti-inflammatory properties. One notable compound derived from THQs showed potent suppression of lipopolysaccharide (LPS)-induced inflammation in microglial cells with IC50 values ranging from 20 to 40 µM for pro-inflammatory mediators like IL-6 and nitric oxide . This suggests potential therapeutic applications in neuroinflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of THQCN is closely related to its chemical structure. Modifications at various positions on the tetrahydroquinoline scaffold can significantly alter its potency and selectivity.

- Substituents : Different substituents at the nitrogen or carbon positions can enhance or reduce biological activity.

- Stereochemistry : The stereochemistry of THQ derivatives can influence their interaction with biological targets, leading to variations in efficacy and safety profiles .

Case Study 1: HDAC Inhibition

A series of THQ derivatives were synthesized and tested for their HDAC inhibitory activity. The most potent compounds exhibited significantly lower IC50 values compared to existing HDAC inhibitors, indicating their potential as novel therapeutic agents in cancer treatment .

Case Study 2: Neuroprotection

In another study focusing on neuroprotective effects, THQ derivatives were evaluated for their ability to protect neuronal cells from oxidative stress. Results demonstrated that certain derivatives effectively reduced cell death induced by oxidative agents, highlighting their potential in treating neurodegenerative disorders .

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinoline-7-carbonitrile |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,12H,1-2,5H2 |

InChI Key |

YJXRKDMZIHVQDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C#N)NC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.